4-Methyl-1-pentyl-1H-benzimidazol-2-amine
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Overview
Description
4-Methyl-1-pentyl-1H-benzimidazol-2-amine is an organic compound with the chemical formula C13H19N3. This compound belongs to the benzimidazole family, which is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-pentyl-1H-benzimidazol-2-amine typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields benzimidazole derivatives with high efficiency and purity.
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives often involves large-scale reactions using automated systems to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-pentyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce reduced benzimidazole derivatives .
Scientific Research Applications
4-Methyl-1-pentyl-1H-benzimidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-1-pentyl-1H-benzimidazol-2-amine involves its interaction with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation, leading to its antimicrobial and anticancer effects . The specific molecular targets and pathways depend on the particular application and context of use.
Comparison with Similar Compounds
4-Methyl-1-pentyl-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug used to treat non-small cell lung cancer.
Navelbine: A chemotherapy drug used to treat various types of cancer.
Alectinib: An anticancer drug used to treat non-small cell lung cancer.
Nocodazole: A drug used in cell biology research to disrupt microtubule formation.
These compounds share similar structural features but differ in their specific functional groups and therapeutic applications
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-methyl-1-pentylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H19N3/c1-3-4-5-9-16-11-8-6-7-10(2)12(11)15-13(16)14/h6-8H,3-5,9H2,1-2H3,(H2,14,15) |
InChI Key |
BWGFTWWXYOBSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC(=C2N=C1N)C |
Origin of Product |
United States |
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